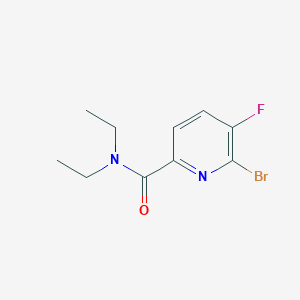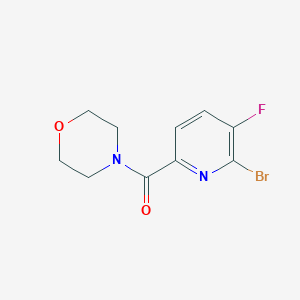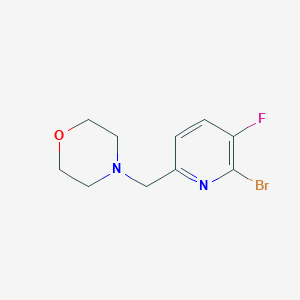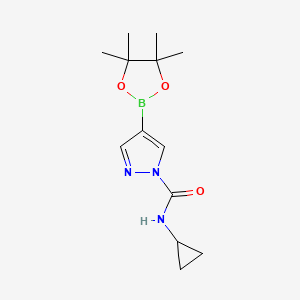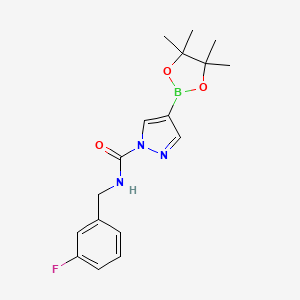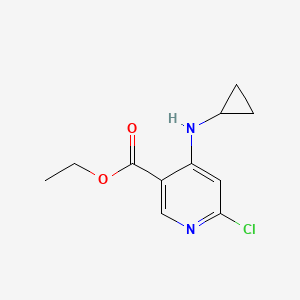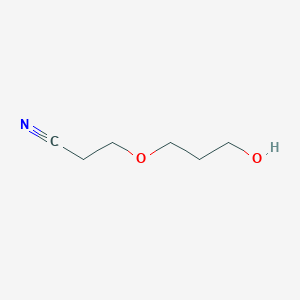
3-(3-Hydroxypropoxy)propanenitrile
説明
3-(3-Hydroxypropoxy)propanenitrile is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemoenzymatic Synthesis of Duloxetine : Lipase-catalyzed resolution of 3-hydroxy-3-(2-thienyl) propanenitrile enables efficient synthesis of duloxetine, a widely used antidepressant, and its enantiomer. This process involves enantioconvergent synthesis via a Mitsuno reaction (Kamal et al., 2003).
Enantioselective Transesterification : Lipase-catalyzed transesterification of 3-hydroxy-3-(2-thienyl) propanenitrile in liquid carbon dioxide shows high enantioselectivity and enzyme activity. This results in high enantiomeric purity, important for pharmaceutical applications (Zhang et al., 2018).
Biotechnological Production : Biotechnological production of 3-Hydroxypropionic Acid (3-HPA) from renewable resources is key for food preservation, chemical production, and polymer production. Efficient production and recovery of pure 3-HPA remain challenges (Vollenweider & Lacroix, 2004).
Ultrasound-Enhanced Enzyme Activity : Ultrasound irradiation enhances the enzyme activity and enantioselectivity in synthesizing (S)-3-hydroxy-3-(2-thienyl) propanenitrile, a key component for (S)-duloxetine (Liu et al., 2016).
Glycerol Metabolism in E. coli : Modifying glycerol metabolism in Escherichia coli significantly increases 3-hydroxypropionic acid production. This development could accelerate the commercialization of renewable chemicals (Jung et al., 2014).
Bioactive Probiotic Potential : 3-HPA, considered a potential bioactive probiotic, exists predominantly in the HPA hydrate and aldehyde forms at biologically relevant concentrations, rather than the expected antibiotic dimeric form (Vollenweider et al., 2003).
Hyperproduction by Halomonas bluephagenesis : Halomonas bluephagenesis is developed for efficient production of 3-hydroxypropionate and its copolymer, important for industrial chemical production (Jiang et al., 2021).
Bio-Based Production Perspectives : Bio-based production of 3-hydroxypropionic acid using natural microorganisms and synthetic pathways is promising for commercial production, offering high yield, titer, and productivity (Vidra & Németh, 2017).
Degradation in Aqueous Solution : The Fe(0)/GAC micro-electrolysis system effectively degrades 3,3'-iminobis-propanenitrile in aqueous solutions, improving removal efficiency (Lai et al., 2013).
Production from Methanol : M. extorquens AM1 can produce 3-hydroxypropionic acid from methanol, offering potential for industrial applications like acrylic acid and 1,3-propanediol (Yang et al., 2017).
特性
IUPAC Name |
3-(3-hydroxypropoxy)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-3-1-5-9-6-2-4-8/h8H,1-2,4-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTVVZQEGQDHFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



